Evidence Item 1: N-Alkylation Status Confirms Chemoselectivity Difference vs. BRX-1 (7-(4-Chlorobutoxy)quinolin-2(1H)-one)
The target compound is an N-alkylated product, whereas the main intermediate BRX-1 is an O-alkylated product. This structural difference is critical for chromatographic separation. In the process development of brexpiprazole, the control of this specific N-alkylated impurity alongside the desired O-alkylated product is essential to guarantee the purity of the drug substance intermediate [1].
| Evidence Dimension | Chemoselectivity of Alkylation |
|---|---|
| Target Compound Data | N-alkylation at the 1-position of the lactam ring; free 7-hydroxy group. |
| Comparator Or Baseline | BRX-1 (7-(4-Chlorobutoxy)quinolin-2(1H)-one): O-alkylation at the 7-position. |
| Quantified Difference | Not quantified; qualitative structural data from 1H-NMR and 13C-NMR spectra [1]. |
| Conditions | Synthesis of brexpiprazole intermediates; reaction of 7-hydroxyquinolin-2-one with 1-bromo-4-chlorobutane. |
Why This Matters
The specific N-alkylation status provides a unique spectroscopic handle for identity confirmation, which is crucial for laboratories synthesizing this impurity as an authenticated reference standard for method validation.
- [1] Tyagi, R., Singh, H., Singh, J., Arora, H., Yelmeli, V., Jain, M., Girigani, S., & Kumar, P. (2018). Identification, Synthesis, and Control of Process-Related Impurities in the Antipsychotic Drug Substance Brexpiprazole. Organic Process Research & Development, 22(11), 1523-1536. View Source
